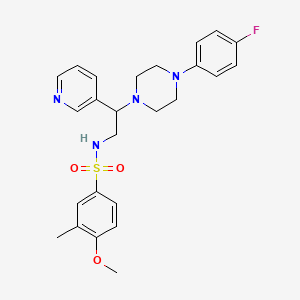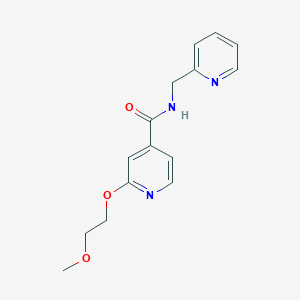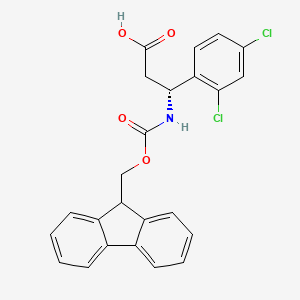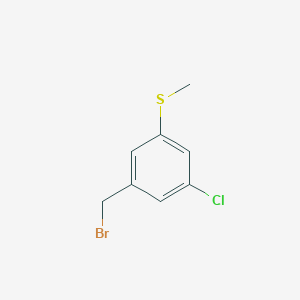
1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors that affect the synthesis .Molecular Structure Analysis
The molecular structure analysis would involve techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .Aplicaciones Científicas De Investigación
Environmental and Health Monitoring
Brominated and chlorinated compounds are extensively studied for their environmental persistence and potential health effects. Research often focuses on monitoring their presence in occupational settings, environmental samples, and biological matrices to understand exposure levels and associated health risks. For example, studies on occupational exposure to similar compounds have developed sensitive analytical methods for measuring these chemicals in biological samples, such as urine, to evaluate exposure and potential health risks (Kawai et al., 2001).
Chemical Safety and Toxicology
Investigations into the toxicological effects of brominated and chlorinated compounds are crucial for assessing their safety. This includes examining their role as respiratory sensitizers and their potential to cause allergic reactions or other health issues in exposed individuals. Understanding the mechanisms of action and health outcomes associated with exposure helps in setting safety standards and protective measures in workplaces and for consumer products (Suojalehto et al., 2017).
Environmental Pollution and Remediation
Research on brominated and chlorinated compounds also extends to their environmental fate, including how they are released, distributed, and transformed in the environment. Studies may explore their sources, such as electronic waste dismantling, and their impact on air, water, and soil quality. Identifying pollution hotspots and understanding the persistence of these compounds can inform remediation strategies and policies to reduce environmental and human health risks (Li et al., 2007).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various cellular components, including proteins and nucleic acids .
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via nucleophilic substitution pathways . The bromomethyl group can undergo nucleophilic substitution, potentially leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to exhibit various pharmacokinetic properties .
Result of Action
Similar compounds have been known to cause various changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene can be influenced by various environmental factors. For instance, similar compounds have been shown to be sensitive to temperature, pH, and the presence of other chemicals .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(bromomethyl)-3-chloro-5-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXJJHQZQHWKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)CBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

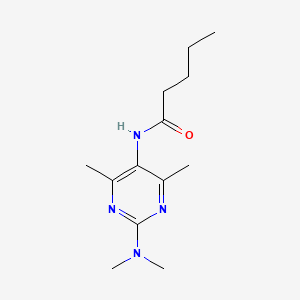
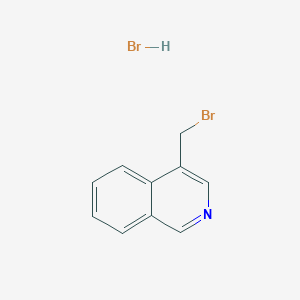
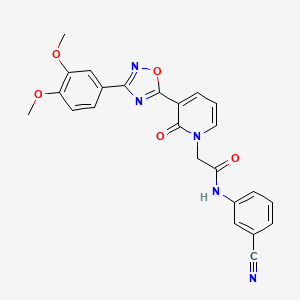
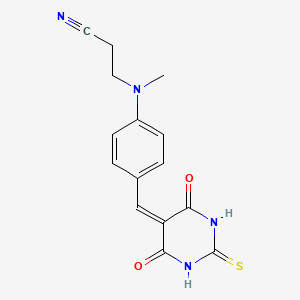

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2563842.png)
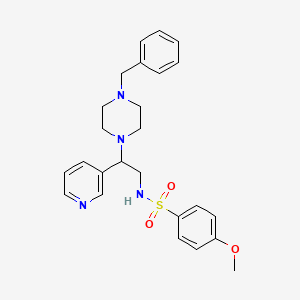
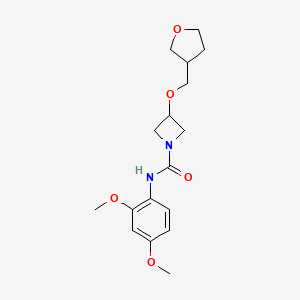
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2563848.png)
![5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B2563849.png)
